molecular formula C25H19FN2O6S B2736368 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide CAS No. 866729-36-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide

Cat. No. B2736368
M. Wt: 494.49
InChI Key: FAQHSGRPQMOTLM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C25H19FN2O6S and its molecular weight is 494.49. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Novel sulfonamide derivatives, including compounds structurally related to "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide," have shown significant in vitro anticancer activity against breast and colon cancer cell lines. The synthesis of these compounds leverages various moieties, aiming to enhance cytotoxic effects on cancer cells (Ghorab et al., 2015).

Neuroimaging and Brain Injury Studies

  • Research on 18F-labeled PET ligands, including derivatives of the compound of interest, has facilitated the investigation of their kinetics in the monkey brain and imaging of translocator protein (TSPO) in the infarcted rat brain. These studies underscore the potential of such compounds in neuroimaging and exploring the pathophysiology of brain injuries (Yui et al., 2010).

Enzyme Inhibitory Activities

  • A study on novel sulfonamides having benzodioxane and acetamide moieties revealed their significant enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. This indicates the therapeutic potential of these compounds in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).

Structural and Fluorescence Studies

  • Investigations into the structural aspects of amide-containing isoquinoline derivatives similar to the compound have elucidated their potential in forming gels and crystalline solids, depending on the treatment with various acids. These structural studies also explore the fluorescence properties of the compounds, contributing to our understanding of their physicochemical characteristics and potential applications in materials science (Karmakar et al., 2007).

Synthesis and Biological Screening

  • The synthesis of new derivatives, such as 3-benzyl-4(3H)quinazolinone analogues, has been aimed at evaluating their antitumor activity. These studies demonstrate the broad spectrum antitumor activity of certain derivatives, highlighting the critical role of structural modification in enhancing therapeutic efficacy (Al-Suwaidan et al., 2016).

Antimicrobial and Anticancer Agents

  • Further research on lipophilic acetamide derivatives has shown potential anticancer and antimicrobial activities. These findings indicate the versatility of such compounds in acting against a variety of pathogenic microorganisms and cancer cell lines, underscoring the importance of structural diversity in medicinal chemistry (Ahmed et al., 2018).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O6S/c26-16-5-8-18(9-6-16)35(31,32)23-14-28(20-4-2-1-3-19(20)25(23)30)15-24(29)27-17-7-10-21-22(13-17)34-12-11-33-21/h1-10,13-14H,11-12,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQHSGRPQMOTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C(=O)C4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide

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